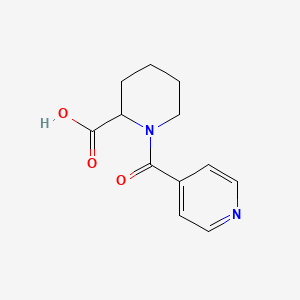

N-(4-Aminophenyl)cyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various N-substituted cyclopentanecarboxamide derivatives has been reported in the literature. For instance, the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex involved an ion-associate reaction at room temperature, using sodium tetraphenyl borate and procainamide in deionized water . Another compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized through condensation of two precursor molecules, which involved amination and cyclization steps . Similarly, 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was synthesized using the Gewald reaction , and N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was prepared by reacting cyclopent-1-enecarbonyl isothiocyanate with phenethylamine .

Molecular Structure Analysis

The molecular structures of these compounds were characterized using various techniques. The tetraphenylborate complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . The crystal structure of the compound with antiproliferative activity was determined, revealing significant inhibitory activity against some cancer cell lines . The structure of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was elucidated by IR, 1H NMR, and X-ray crystal structure determination, showing a one-dimensional infinite chain-like structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their synthesis and the functional groups present in their structures. The Gewald reaction used to synthesize the 2-Amino-N-(3-chlorophenyl) derivative indicates the potential for nucleophilic substitution reactions . The ion-associate reaction used for the tetraphenylborate complex suggests ionic interactions between the bio-active molecule and the receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed through various computational and experimental methods. The tetraphenylborate complex's electronic characteristics were computed using the density functional theory (DFT) approach, revealing a small energy gap between HOMO and LUMO, indicating stability . The crystal structure analysis of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide provided insights into its density and molecular interactions within the crystal lattice . The anti-inflammatory and antioxidant activities of the acid chloride derivatives of 2-Amino-N-(3-chlorophenyl) were compared to standard drugs like ibuprofen and ascorbic acid .

科学的研究の応用

Histone Deacetylase Inhibition and Anticancer Activity

N-(4-Aminophenyl)cyclopentanecarboxamide derivatives have been explored as potential anticancer agents. For instance, Zhou et al. (2008) found that compounds like MGCD0103, which is structurally similar to N-(4-Aminophenyl)cyclopentanecarboxamide, act as histone deacetylase (HDAC) inhibitors, showing promise in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008). Cheng et al. (2020) also reported novel compounds targeting HDAC and cyclin-dependent kinase (CDK), which demonstrated significant anticancer activity in vitro and in vivo (Cheng et al., 2020).

Antioxidant Properties

Amino-substituted benzamide derivatives, like N-(4-Aminophenyl)cyclopentanecarboxamide, have been studied for their antioxidant properties. Jovanović et al. (2020) explored the electrochemical oxidation of these compounds, providing insights into their free radical scavenging activities, a key aspect of antioxidants (Jovanović et al., 2020).

Supramolecular Self-Assembly

Kălmăn et al. (2001) investigated the racemic crystal structures of cyclopentanecarboxamides, including N-(4-Aminophenyl)cyclopentanecarboxamide derivatives. Their study revealed various supramolecular self-assembly patterns organized by hydrogen bonds, which are crucial in the field of crystal engineering and material science (Kălmăn et al., 2001).

Electrochromic and Electrofluorescent Properties

Sun et al. (2016) synthesized electroactive polyamides with bis(diphenylamino)-fluorene units, which included derivatives of N-(4-Aminophenyl)cyclopentanecarboxamide. These compounds exhibited multicolor electrochromic characteristics and strong fluorescence, making them potential candidates for applications in smart materials and optoelectronics (Sun et al., 2016).

Mechanochromic Effect in Epoxy Composites

Luzuriaga et al. (2016) demonstrated that 4-Aminophenyl disulfide, related to N-(4-Aminophenyl)cyclopentanecarboxamide, can be used as a hardener in epoxy networks, exhibiting a mechanochromic effect. This effect, generated by damage-induced radical species, opens up possibilities in the design of smart materials with damage-reporting capabilities (Luzuriaga et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for “N-(4-Aminophenyl)cyclopentanecarboxamide” provides important information about its potential hazards . It’s recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area . Always consult a physician and show the safety data sheet in case of exposure .

特性

IUPAC Name |

N-(4-aminophenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYSPESAJXQYHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)cyclopentanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)